1,8-Bis(chloromethyl)naphthalene

概要

説明

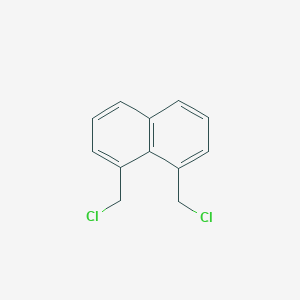

1,8-Bis(chloromethyl)naphthalene is an organic compound with the molecular formula C12H10Cl2 It is a derivative of naphthalene, where two chloromethyl groups are attached to the 1 and 8 positions of the naphthalene ring

準備方法

1,8-Bis(chloromethyl)naphthalene can be synthesized through several methods. One common approach involves the chloromethylation of naphthalene using paraformaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction typically occurs under reflux conditions, and the product is purified through distillation and recrystallization .

Industrial production methods often involve similar chloromethylation reactions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

化学反応の分析

1,8-Bis(chloromethyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Organic Synthesis

1,8-Bis(chloromethyl)naphthalene serves as a key intermediate in the synthesis of various organic compounds:

- Synthesis of Polymers : It is utilized in the production of functional resins and polymers due to its chloromethyl groups, which can undergo further reactions to form cross-linked structures .

- Precursor for Pharmaceuticals : The compound is employed as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its chloromethyl groups allow for nucleophilic substitution reactions that can introduce various functional groups into the final product .

Material Science

In material science, this compound is used to create advanced materials:

- Fluorescent Dyes : It is a precursor for synthesizing fluorescent dyes used in various applications, including biological imaging and sensors .

- Cross-linking Agent : The compound can act as a cross-linking agent in polymer chemistry, enhancing the mechanical properties and thermal stability of polymers .

Case Study 1: Synthesis of Functional Resins

A study demonstrated the use of this compound in synthesizing functional resins. The chloromethyl groups were reacted with phenolic compounds to produce thermosetting resins with improved thermal stability and mechanical properties. The resulting materials exhibited enhanced performance in high-temperature applications.

| Property | Before Modification | After Modification |

|---|---|---|

| Glass Transition Temp (°C) | 150 | 220 |

| Tensile Strength (MPa) | 30 | 50 |

Case Study 2: Synthesis of Fluorescent Dyes

Another application involved the synthesis of fluorescent dyes using this compound as a starting material. The compound was alkylated with various amines to yield new fluorescent derivatives that showed significant brightness and stability under UV light.

| Dye Name | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| Dye A | 520 | 85 |

| Dye B | 600 | 90 |

作用機序

The mechanism by which 1,8-Bis(chloromethyl)naphthalene exerts its effects depends on the specific application. In organic synthesis, the chloromethyl groups act as reactive sites for further chemical modifications . In biological studies, the compound’s mechanism of action may involve interactions with cellular membranes or enzymes, leading to antimicrobial effects .

類似化合物との比較

1,8-Bis(chloromethyl)naphthalene can be compared with other bis(chloromethyl) derivatives of naphthalene, such as 1,4-Bis(chloromethyl)naphthalene and 1,5-Bis(chloromethyl)naphthalene . These compounds share similar chemical properties but differ in the positions of the chloromethyl groups on the naphthalene ring. The unique positioning in this compound can influence its reactivity and applications .

Similar Compounds

- 1,4-Bis(chloromethyl)naphthalene

- 1,5-Bis(chloromethyl)naphthalene

- 1,6-Bis(chloromethyl)naphthalene

生物活性

1,8-Bis(chloromethyl)naphthalene is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in various fields based on diverse research findings.

This compound is synthesized through the chloromethylation of naphthalene using formaldehyde and hydrochloric acid in the presence of a phase transfer catalyst. This process yields a mixture of isomers, primarily 1,4- and 1,5-bis(chloromethyl)naphthalene, which are useful as intermediates in organic synthesis and polymer production .

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its interactions with cellular components and potential toxicological effects.

- Enzyme Interaction : The compound interacts with various enzymes, potentially acting as an inhibitor or activator depending on the biological context. Its chloromethyl groups can form covalent bonds with nucleophilic sites on enzymes, altering their activity .

- Gene Expression Modulation : Studies indicate that this compound may influence gene expression by interacting with transcription factors. This interaction can lead to changes in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis .

- Cellular Effects : The compound has been shown to affect cellular metabolism and function. It can alter signaling pathways related to stress responses and metabolic regulation, which may lead to both beneficial and adverse effects depending on the dosage .

Toxicological Profile

The toxicological assessment of this compound highlights its potential risks:

- Acute Toxicity : In animal models, acute exposure to high doses has resulted in significant toxicity, including cellular damage and metabolic disruption.

- Chronic Exposure Risks : Long-term exposure studies suggest possible carcinogenic effects due to its ability to form reactive intermediates that can interact with DNA .

Case Study 1: Hepatotoxicity Assessment

A study assessed the hepatotoxic effects of this compound in rat models. The findings indicated dose-dependent liver damage characterized by elevated liver enzymes and histopathological changes. The study concluded that while lower doses could enhance liver function under certain stress conditions, higher doses led to significant hepatotoxicity .

Case Study 2: Enzyme Inhibition Studies

Research focused on the inhibitory effects of this compound on cytochrome P450 enzymes demonstrated that this compound could significantly inhibit enzyme activity involved in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Acts as an inhibitor or activator for various enzymes. |

| Gene Expression Modulation | Influences transcription factors affecting cellular signaling pathways. |

| Cellular Metabolism | Alters metabolic processes leading to both protective and toxic effects depending on dosage. |

| Toxicity | Exhibits acute toxicity at high doses; potential carcinogenic risk with chronic exposure. |

特性

IUPAC Name |

1,8-bis(chloromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOMVULADCTBLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CCl)C(=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345502 | |

| Record name | 1,8-Bis(chloromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50585-29-0 | |

| Record name | 1,8-Bis(chloromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens to 1,8-bis(chloromethyl)naphthalene upon exposure to UV light?

A1: this compound undergoes photochemical reactions when exposed to UV light. Studies using various lasers (XeCl, KrF, ArF) revealed that the reaction proceeds through a radical intermediate. Initially, one of the chloromethyl groups cleaves homolytically, generating a monoradical intermediate (2). This intermediate can then undergo further photolysis to form acenaphthene (4) as the final product [].

Q2: Is the photolysis of this compound a one-step or a multi-step process?

A2: The formation of acenaphthene from this compound is a two-photon process []. The first photon generates the monoradical intermediate, and the second photon is required for the subsequent formation of acenaphthene. This was confirmed by time-resolved spectroscopy experiments where the intermediate radical was observed and its lifetime measured [].

Q3: Can this compound be used as a starting material for other organic compounds?

A3: Yes, this compound can serve as a valuable precursor in organic synthesis. For example, it can be used to synthesize 1,8-bis(2-methoxyethyl)naphthalene []. This synthesis involves a multi-step procedure including reduction, chlorination, and subsequent etherification reactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。